molecular formula C8H9N3O2 B15231303 Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate

Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate

Cat. No.: B15231303
M. Wt: 179.18 g/mol
InChI Key: RWMXNXVEIJWDFU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate is a heterocyclic compound that features a pyrrole ring with amino, cyano, and ethyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol with a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
  • 2-Amino-1H-pyrrole-3-carboxylic acid ethyl ester
  • Pyrrolopyrazine derivatives

Uniqueness

Ethyl 2-amino-3-cyano-1H-pyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential bioactivity. Its cyano group, in particular, makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

ethyl 2-amino-3-cyanopyrrole-1-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)11-4-3-6(5-9)7(11)10/h3-4H,2,10H2,1H3

InChI Key

RWMXNXVEIJWDFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC(=C1N)C#N

Origin of Product

United States

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